1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C10H17NO5. It is a white solid at room temperature and is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide . This compound is often used in organic synthesis as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .
Preparation Methods
The synthesis of 1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid typically involves the reaction of 4-hydroxypyrrolidine-3-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions are generally mild, and the product is obtained in good yield .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group is added to amines to prevent them from participating in unwanted side reactions during synthesis . The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . The stability of the Boc group under basic conditions and its easy removal under acidic conditions make it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid include:
1-[(tert-Butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid: This compound has a methoxy group instead of a hydroxyl group, which can affect its reactivity and solubility.
1-[(tert-Butoxy)carbonyl]-4-aminopyrrolidine-3-carboxylic acid: This compound has an amino group instead of a hydroxyl group, making it useful in different synthetic applications.
The uniqueness of this compound lies in its combination of a Boc-protected amine and a hydroxyl group, which allows for selective reactions and versatile synthetic applications .
Properties
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-4-6(8(13)14)7(12)5-11/h6-7,12H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPHKRGPEONGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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